molecular formula C18H18N4O2 B2825959 (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone CAS No. 1448069-58-6

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2825959
CAS No.: 1448069-58-6
M. Wt: 322.368
InChI Key: JGAMZZKTJFMLSJ-UHFFFAOYSA-N
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Description

The (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a sophisticated small molecule designed for research applications in neuroscience and oncology. Its structure incorporates privileged pharmacophores known for significant biological activity: the 1H-indole moiety and the pyrazine ring system. The indole scaffold is a near-ubiquitous component in biologically active compounds and natural products, recognized for its versatile pharmacological profile . Indole derivatives are prevalent in cell biology and have demonstrated substantial research value in areas such as cancer therapy and the treatment of microbial infections and various human disorders . The specific molecular architecture of this compound, which links the indole and piperidine systems via a pyrazin-2-yloxy linker, is engineered to modulate key biological pathways. Compounds featuring similar structural complexes have been investigated for their ability to target critical enzymes, including various kinases and phosphodiesterases (PDEs) . For instance, related molecules with pyrazine cores are established as potent inhibitors of phosphodiesterase 10 (PDE10), a target of high interest for central nervous system (CNS) disorders . This suggests potential research applications for this compound in models of psychiatric and neurological diseases, such as schizophrenia, obsessive-compulsive disorder, and bipolar disorder . Furthermore, the indole nucleus is a fundamental scaffold in the exploration of neurodegenerative diseases. Research into related indole-based inhibitors, such as those targeting NADPH oxidase 2 (NOX2), has shown promise in preventing amyloid-beta-induced oxidative stress and toxicity in microglial cells, highlighting their potential as neuroprotective agents in models of Alzheimer's disease pathology . This compound is supplied For Research Use Only and is intended for utilization in rigorous in vitro and in vivo studies to further elucidate its specific mechanism of action and to validate its therapeutic potential in these critical research fields.

Properties

IUPAC Name

1H-indol-6-yl-(4-pyrazin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-2-1-13-3-6-20-16(13)11-14)22-9-4-15(5-10-22)24-17-12-19-7-8-21-17/h1-3,6-8,11-12,15,20H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGAMZZKTJFMLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC4=C(C=C3)C=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Synthesis of the Piperidine Derivative: The piperidine ring can be formed through the hydrogenation of pyridine or via the Mannich reaction.

    Coupling Reaction: The indole derivative is then coupled with the piperidine derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Introduction of the Pyrazine Moiety: The pyrazine ring is introduced through nucleophilic substitution reactions, where the piperidine derivative reacts with a pyrazine derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl group using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The pyrazine moiety can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced methanone derivatives.

    Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Biological Studies: The compound is used in studies involving receptor binding and enzyme inhibition.

    Chemical Biology: It serves as a probe in chemical biology to study protein-ligand interactions.

    Industrial Applications: The compound is explored for its use in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The indole ring is known to interact with various receptors and enzymes, potentially inhibiting their activity. The pyrazine moiety can enhance binding affinity and specificity, while the piperidine ring may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogs from the evidence:

Compound Indole Substituent Piperidine/Piperazine Substituent Molecular Formula Reported Activity Evidence Source
(1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone Indol-6-yl Pyrazin-2-yloxy C₁₉H₁₇N₃O₂ Not reported (inferred potential H1/H4 ligand) N/A
(5-Chloro-1H-indol-2-yl)(4-(2-((4-methoxybenzyl)(pyridin-2-yl)amino)ethyl)-piperazin-1-yl)methanone 5-Chloro-indol-2-yl 4-Methoxybenzyl-pyridin-2-ylamino C₂₉H₂₉ClN₆O₂ Dual H1/H4 receptor ligand
(6-Methoxy-1H-indol-2-yl)[4-(3-(isopropylamino)pyridin-2-yl)piperazin-1-yl]methanone 6-Methoxy-indol-2-yl 3-(Isopropylamino)pyridin-2-yl C₂₂H₂₈N₆O₂ Not explicitly stated (likely CNS-targeted)
(4-Benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone Indol-2-yl Benzyl C₂₀H₂₁N₃O No activity reported (structural analog)

Key Observations:

  • Indole Position : The target compound’s indol-6-yl group differs from the indol-2-yl or indol-5-yl substitutions in analogs. This positional change may alter binding orientation in receptor pockets .
  • Piperidine vs. Piperazine : The target compound uses a piperidine core, whereas analogs in –3 employ piperazine. Piperidine’s reduced basicity (vs. piperazine) could impact solubility and blood-brain barrier penetration.
  • Substituent Effects: The pyrazin-2-yloxy group in the target compound introduces a polar, aromatic heterocycle, contrasting with the benzyl () or amino-pyridinyl (–2) groups. This may enhance water solubility but reduce lipophilicity compared to benzyl-substituted analogs .

Research Findings and Pharmacological Implications

Receptor Binding:

  • The dual H1/H4 activity of the 5-chloro-indol-2-yl analog () suggests that chloro and methoxybenzyl groups optimize receptor interactions. The target compound’s pyrazin-2-yloxy group might instead favor H4 selectivity due to its smaller size and polarity .
  • Methoxy groups (e.g., in ’s compound) are common in CNS drugs for improved bioavailability; however, the indol-6-yl substitution in the target compound may limit brain penetration compared to indol-2-yl derivatives .

Physicochemical Properties:

  • Polar Surface Area : The pyrazin-2-yloxy group increases polar surface area, which may enhance solubility but reduce membrane permeability compared to benzyl-substituted analogs .

Biological Activity

The compound (1H-indol-6-yl)(4-(pyrazin-2-yloxy)piperidin-1-yl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This compound features an indole ring, a piperidine moiety, and a pyrazine substituent, which contribute to its pharmacological properties. Research into its biological activity is ongoing, with preliminary studies suggesting various therapeutic applications.

Structural Features

The structural complexity of this compound can be broken down into three main components:

  • Indole Ring : Known for its presence in numerous bioactive compounds, contributing to neuropharmacological effects.
  • Piperidine Moiety : Associated with analgesic and anti-inflammatory properties.
  • Pyrazine Substituent : Imparts unique interactions with biological targets, enhancing the compound's overall efficacy.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects. Some notable activities include:

  • Antidepressant Activity : Indole derivatives are often linked to serotonin receptor modulation.
  • Anticancer Properties : Compounds with similar structures have shown efficacy against different cancer cell lines.
  • Antimicrobial Effects : The pyrazine component is known for its antimicrobial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, computational methods such as PASS (Prediction of Activity Spectra for Substances) have been utilized to predict its biological activity spectrum, indicating potential interactions with various receptors and enzymes involved in disease pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Neuropsychiatric Applications :
    • Pyrazinoindole derivatives have been studied for their ability to modulate melatonin and adenosine receptors, suggesting potential use in treating mood disorders .
  • Anticancer Studies :
    • Research has demonstrated that pyrazinoindoles can inhibit key signaling pathways in cancer cells. For instance, certain derivatives were shown to significantly reduce cAMP production in CHO cells, indicating their potential as cancer therapeutics .
  • Enzyme Inhibition :
    • Studies involving enzyme assays have indicated that related compounds can inhibit various enzymes involved in metabolic pathways, further supporting their role as therapeutic agents .

Synthesis and Modification

The synthesis of this compound typically involves several synthetic steps:

  • Formation of the Indole Derivative : Achieved through Fischer indole synthesis.
  • Synthesis of the Piperidine Ring : Often through hydrogenation or Mannich reactions.
  • Coupling Reaction : The final step involves coupling the indole and piperidine derivatives using reagents like DCC .

This multi-step synthesis allows for modifications that can enhance the compound's biological activity or selectivity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1H-IndoleIndole ringAntidepressant, anticancer
4-PiperidinolPiperidine ringAnalgesic, anti-inflammatory
PyrazinaminePyrazine ringAntimicrobial, antiviral
2-MethylindoleMethylated indoleNeuroprotective effects

The distinctive combination of an indole ring with a pyrazine-substituted piperidine sets this compound apart from others, enhancing its potential for diverse biological activities .

Q & A

Q. Data Contradiction Analysis :

  • False positives : Pyrazine’s autofluorescence may interfere with fluorometric assays; validate via LC-MS/MS .
  • Off-target effects : Use CRISPR-edited cell lines to isolate specific receptor interactions (e.g., GPCRs vs. ion channels) .

How can computational modeling predict the compound’s binding affinity to neurological targets like serotonin receptors?

Advanced Mechanistic Question

  • Molecular docking : Use AutoDock Vina to model interactions with 5-HT₆ receptors. Key interactions include hydrogen bonding between the pyrazine oxygen and Ser123 residue .
  • MD simulations : AMBER or GROMACS can assess stability of the ligand-receptor complex over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates stable binding .

Validation : Compare computational results with experimental SPR (surface plasmon resonance) data to refine force field parameters .

What strategies mitigate metabolic instability of the pyrazine moiety in preclinical studies?

Advanced Pharmacokinetics Question
Pyrazine rings are prone to oxidative metabolism by CYP450 enzymes. Solutions include:

  • Structural modification : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyrazine C-5 position to reduce electron density .
  • Prodrug design : Mask the indole NH with acetyl groups, which hydrolyze in vivo to release the active compound .

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